A Comprehensive Technical Guide to the Physical Properties of (S)-(-)-1-(1-Naphthyl)ethylamine
A Comprehensive Technical Guide to the Physical Properties of (S)-(-)-1-(1-Naphthyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-1-(1-Naphthyl)ethylamine is a chiral amine of significant interest in the fields of organic synthesis and pharmaceutical development. Its unique stereochemical properties make it an invaluable tool as a chiral resolving agent and a versatile building block for the synthesis of enantiomerically pure compounds. This technical guide provides an in-depth overview of the core physical properties of (S)-(-)-1-(1-Naphthyl)ethylamine, details the experimental methodologies for their determination, and illustrates its application in a common experimental workflow.
Core Physical and Chemical Properties
(S)-(-)-1-(1-Naphthyl)ethylamine is a colorless to light brown liquid under standard conditions.[1] Its chiral nature, arising from the stereocenter at the ethylamine (B1201723) group attached to the naphthalene (B1677914) ring, is a key feature that dictates its applications in asymmetric synthesis.
Quantitative Physical Properties
A summary of the key quantitative physical properties of (S)-(-)-1-(1-Naphthyl)ethylamine is presented in the table below for easy reference and comparison.
| Property | Value | Notes |
| Molecular Formula | C₁₂H₁₃N | |
| Molecular Weight | 171.24 g/mol | [1][2][3] |
| Boiling Point | 153 °C at 11 mmHg | Boiling point is pressure-dependent.[1][2][4] |
| 289.9 °C at 760 mmHg | [5] | |
| Density | 1.067 g/mL at 20 °C | [1][2][4] |
| Specific Rotation ([α]D²⁰) | -59° (c=5 in methanol) | A key indicator of its stereochemical identity.[1][2] |
| Refractive Index (n²⁰D) | 1.623 | [1][2][4] |
| Flash Point | >110 °C (>230 °F) | [4] |
| Solubility | Soluble in chloroform (B151607) and ethanol.[4] | Slightly soluble in water.[6] |
| Appearance | Colorless to brown liquid | [1] |
Experimental Protocols
The accurate determination of the physical properties of (S)-(-)-1-(1-Naphthyl)ethylamine is crucial for its application in research and development. The following sections detail the standard methodologies for measuring its key physical constants.
Boiling Point Determination (Thiele Tube Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the Thiele tube method is a common and efficient technique.
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heating oil (e.g., mineral oil)
-
Bunsen burner or heating mantle
Procedure:
-
A small amount of (S)-(-)-1-(1-Naphthyl)ethylamine is placed in the small test tube.
-
The capillary tube is placed inside the test tube with the open end downwards.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in the Thiele tube containing heating oil, making sure the sample is immersed.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Heating is stopped, and the liquid is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid is drawn back into the capillary tube.
Density Measurement (Pycnometer Method)
A pycnometer, or specific gravity bottle, is a flask with a precise volume used to determine the density of a liquid.
Apparatus:
-
Pycnometer of a known volume
-
Analytical balance
-
Temperature-controlled water bath
Procedure:
-
The empty, clean, and dry pycnometer is weighed accurately on the analytical balance.
-
The pycnometer is filled with (S)-(-)-1-(1-Naphthyl)ethylamine, ensuring no air bubbles are present.
-
The filled pycnometer is placed in a temperature-controlled water bath until it reaches thermal equilibrium (e.g., 20 °C).
-
The pycnometer is removed from the bath, carefully dried on the outside, and weighed again.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Specific Rotation Measurement (Polarimetry)
Specific rotation is a fundamental property of chiral compounds and is measured using a polarimeter. It is defined as the observed angle of optical rotation when plane-polarized light is passed through a sample of a specific path length and concentration.
Apparatus:
-
Polarimeter
-
Polarimeter cell (sample tube), typically 1 dm in length
-
Sodium D-line lamp (589 nm)
-
Volumetric flask
-
Analytical balance
Procedure:
-
A solution of (S)-(-)-1-(1-Naphthyl)ethylamine of a known concentration is prepared by accurately weighing the compound and dissolving it in a specific volume of a suitable solvent (e.g., methanol).
-
The polarimeter is calibrated with the pure solvent (blank reading).
-
The polarimeter cell is filled with the prepared solution, ensuring no air bubbles are in the light path.
-
The observed optical rotation (α) is measured.
-
The specific rotation ([α]) is calculated using the formula: [α] = α / (c × l) where:
-
α is the observed rotation in degrees.
-
c is the concentration of the solution in g/mL.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
Application Workflow: Chiral Resolution of a Racemic Acid
A primary application of (S)-(-)-1-(1-Naphthyl)ethylamine is in the resolution of racemic carboxylic acids through the formation of diastereomeric salts. The differing solubilities of these salts allow for their separation by fractional crystallization.
Caption: Workflow for the chiral resolution of a racemic acid.
Conclusion
(S)-(-)-1-(1-Naphthyl)ethylamine is a cornerstone chiral building block in modern organic chemistry. A thorough understanding of its physical properties and the methodologies for their determination is essential for its effective application in the synthesis of enantiomerically pure pharmaceuticals and other high-value chemical entities. The workflow presented highlights its practical utility in chiral resolution, a fundamental technique in stereoselective synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Resolution of the enantiomers of ibuprofen; comparison study of diastereomeric method and chiral stationary phase method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. Solved Experiment 12 - Resolution of Racemic Ibuprofen and | Chegg.com [chegg.com]
- 5. chemconnections.org [chemconnections.org]
- 6. murov.info [murov.info]
